

# 1-Nitro-4-(trifluoromethoxy)benzene CAS number 713-65-5

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## Compound of Interest

Compound Name: 1-Nitro-4-(trifluoromethoxy)benzene

Cat. No.: B1297537

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An In-Depth Technical Guide to **1-Nitro-4-(trifluoromethoxy)benzene** (CAS 713-65-5)

## Introduction: A Versatile Fluorinated Building Block

**1-Nitro-4-(trifluoromethoxy)benzene** is a specialized aromatic compound that has garnered significant attention in synthetic chemistry.[1] Identified by its CAS number 713-65-5, this intermediate is distinguished by two key functional groups: a nitro group (-NO<sub>2</sub>) and a trifluoromethoxy group (-OCF<sub>3</sub>) at the para position of a benzene ring.[1][2] The interplay of these groups imparts unique electronic properties, reactivity, and physiological characteristics to the molecule and its derivatives.[2] The trifluoromethoxy group, in particular, is a highly valued substituent in modern drug discovery and agrochemical research. It serves as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability and bioavailability of parent molecules.[1] Consequently, **1-Nitro-4-(trifluoromethoxy)benzene** is not merely a chemical reagent but a strategic building block for accessing novel, high-performance compounds.[1][2] This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications for professionals in chemical research and development.

## Physicochemical and Spectroscopic Profile

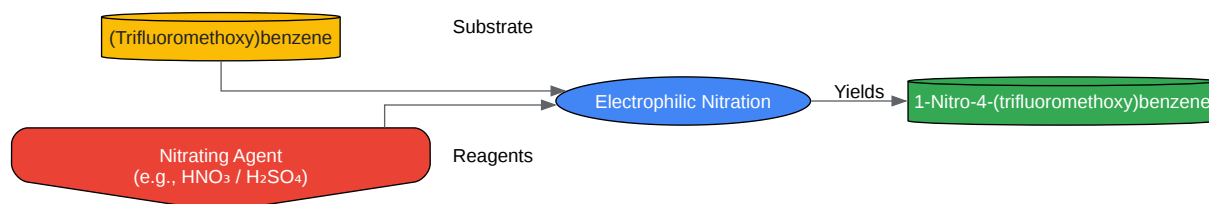
The physical and chemical characteristics of a compound are foundational to its application in synthesis. **1-Nitro-4-(trifluoromethoxy)benzene** is typically a light orange to yellow clear liquid at room temperature.[2][3] Its key properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	713-65-5	[2][3][4]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>3</sub>	[2][4][5]
Molecular Weight	207.11 g/mol	[2][4][5]
Appearance	Light orange to yellow to green clear liquid	[2][3]
Melting Point	15 °C	[1][2][3]
Boiling Point	60 °C at 4 mmHg; 87-89 °C at 15 mmHg	[2][3][6]
Density	~1.45 g/cm <sup>3</sup>	[1][2][3]
Refractive Index (n <sub>20D</sub> )	~1.47	[2][7][8]
Flash Point	85.3 ± 25.9 °C	[1][3]
InChIKey	UBEIKVUMDBCCRW-UHFFFAOYSA-N	[3][5]

Spectroscopic analysis confirms the structure of **1-Nitro-4-(trifluoromethoxy)benzene**. Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been used extensively for its characterization. Key vibrational bands include C-H stretching in the 3000-3100 cm<sup>-1</sup> region and C-C stretching vibrations between 1400 and 1650 cm<sup>-1</sup>. The nitro group (NO<sub>2</sub>) exhibits strong characteristic absorptions for asymmetric and symmetric stretching in the ranges of 1570-1485 cm<sup>-1</sup> and 1370-1320 cm<sup>-1</sup>, respectively. For this molecule, the asymmetric stretching mode is identified around 1532 cm<sup>-1</sup> in the IR spectrum.

## Synthesis and Production

The synthesis of **1-Nitro-4-(trifluoromethoxy)benzene** typically involves sophisticated organic chemistry techniques that require precise control over reaction conditions to achieve high purity (≥98%).<sup>[1]</sup> A common laboratory and industrial approach is the electrophilic nitration of (trifluoromethoxy)benzene.



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Caption: Workflow for the synthesis of **1-Nitro-4-(trifluoromethoxy)benzene**.

## Experimental Protocol: Nitration of (Trifluoromethoxy)benzene

This protocol describes a representative procedure. The causality for using a mixture of nitric and sulfuric acid is that sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ), which is the active species in the nitration reaction.

- **Preparation:** In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid. Maintain the temperature below 10 °C using an ice bath.
- **Addition of Substrate:** Slowly add (trifluoromethoxy)benzene to the nitrating mixture dropwise, ensuring the reaction temperature does not exceed 15-20 °C. The trifluoromethoxy group is an ortho-, para-directing deactivator, meaning the reaction is slower than with benzene, and substitution occurs primarily at the para position due to steric hindrance at the ortho positions.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete, as monitored by techniques like TLC or GC.
- **Work-up:** Pour the reaction mixture carefully over crushed ice. The product, being insoluble in water, will separate.

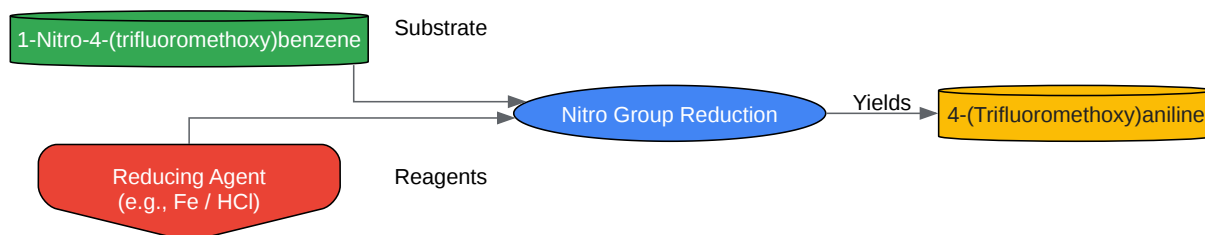
- Purification: The crude product can be separated and purified by extraction with a suitable organic solvent (e.g., dichloromethane), followed by washing, drying, and distillation under reduced pressure to yield the pure **1-Nitro-4-(trifluoromethoxy)benzene**.<sup>[1]</sup>

## Chemical Reactivity and Key Transformations

The chemistry of **1-Nitro-4-(trifluoromethoxy)benzene** is dominated by the reactivity of its nitro group. This group is a versatile functional handle that can be transformed into a variety of other functionalities, most notably an amino group.<sup>[2]</sup>

### Reduction to 4-(Trifluoromethoxy)aniline

The most significant application of **1-Nitro-4-(trifluoromethoxy)benzene** is its use as a precursor to 4-(trifluoromethoxy)aniline.<sup>[1]</sup> This aniline derivative is a crucial intermediate for a wide range of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> The reduction of the nitro group is a cornerstone transformation in industrial organic synthesis.<sup>[9][10]</sup> While various reducing agents can be employed, a common and industrially viable method involves the use of iron powder in the presence of an acid, such as hydrochloric acid.<sup>[11][12]</sup> This method is favored for its cost-effectiveness and efficiency over catalytic hydrogenation which may require specialized high-pressure equipment.<sup>[11]</sup>



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Caption: Key transformation of the nitro group to an amine.

## Experimental Protocol: Reduction with Iron and HCl

- Setup: Charge a reaction flask with **1-Nitro-4-(trifluoromethoxy)benzene** and a solvent such as methanol or ethanol.[\[11\]](#)
- Addition of Reagents: Add iron powder and a catalytic amount of concentrated hydrochloric acid to the mixture.[\[11\]](#) The reaction is typically heated to reflux (around 60-65 °C).[\[11\]](#) The iron acts as the electron donor for the reduction, while the acid helps to activate the iron surface and serves as a proton source.
- Monitoring: The reaction is stirred and monitored for completion by TLC or GC analysis.[\[11\]](#)
- Work-up: Upon completion, the solid iron sludge is removed by filtration through a celite bed.[\[11\]](#) The solvent is then removed from the filtrate by evaporation.
- Isolation: The pH of the residue is adjusted to be basic (pH 9-10) to deprotonate the anilinium salt and liberate the free aniline.[\[11\]](#) The crude product is then extracted with an organic solvent like dichloromethane, washed to remove inorganic impurities, and the solvent is evaporated to yield 4-(trifluoromethoxy)aniline.[\[11\]](#)

## Applications in Drug Development and Agrochemicals

**1-Nitro-4-(trifluoromethoxy)benzene** is a valuable intermediate primarily because its reduction product, 4-(trifluoromethoxy)aniline, is a key building block in many biologically active molecules.[\[2\]](#)[\[13\]](#)

- Pharmaceutical Development: The -OCF<sub>3</sub> group is often incorporated into drug candidates to improve their pharmacological profile.[\[1\]](#) It enhances lipophilicity, which can improve membrane permeability, and increases metabolic stability by blocking potential sites of oxidative metabolism.[\[1\]](#) This leads to improved drug efficacy and duration of action.
- Agrochemicals: In the agrochemical industry, fluorinated compounds often exhibit enhanced biological activity.[\[2\]](#) 4-(Trifluoromethoxy)aniline, derived from the title compound, is a precursor in the synthesis of various pesticides and herbicides.[\[1\]](#)[\[13\]](#)
- Materials Science: The thermal and chemical resistance properties imparted by the fluorinated group make this compound and its derivatives useful in the development of

advanced polymers and coatings for industries like electronics and aerospace.[2]

## Safety and Handling

As with any chemical reagent, proper handling of **1-Nitro-4-(trifluoromethoxy)benzene** is essential. It is classified as a hazardous chemical.[14][15]

- Hazards: It is known to cause skin irritation and serious eye irritation.[14][15] It may also cause respiratory irritation.[14][15] It is a combustible liquid.[13]
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection when handling this compound.[14][15] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[14][15]
- Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[2][14] It is stable under normal storage conditions.[14]
- First Aid: In case of contact with skin, wash immediately with plenty of soap and water.[15] If it gets in the eyes, rinse cautiously with water for several minutes.[14][15] If inhaled, move the person to fresh air.[15] Seek medical attention if irritation or other symptoms persist.[14][15]

This product is intended for research and development use only and must be handled by technically qualified individuals.[4][7]

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## References

- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(Trifluoromethoxy)nitrobenzene | 713-65-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]
- 5. 1-Nitro-4-(trifluoromethoxy)benzene | C<sub>7</sub>H<sub>4</sub>F<sub>3</sub>NO<sub>3</sub> | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 713-65-5 4-Trifluoromethoxy nitrobenzene AKSci S669 [aksci.com]
- 8. 713-65-5 | CAS DataBase [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. 1-Nitro-4-(trifluoromethoxy)benzene|CAS 713-65-5 [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
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